molecular formula C21H22FN3O3 B4518351 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B4518351
M. Wt: 383.4 g/mol
InChI Key: BCTDOEXYYRPZPK-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.16451973 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

Research on compounds with similar structural motifs has explored their potential as inhibitors in various biochemical pathways. For instance, studies have investigated phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the importance of structural modifications to improve metabolic stability and efficacy in vitro and in vivo (Stec et al., 2011). Such investigations underscore the relevance of chemical modifications in enhancing the pharmacological profile of compounds for potential therapeutic applications.

Synthetic Methodologies

The synthesis of related compounds often involves innovative methodologies to introduce specific functional groups or to construct the bicyclic framework. For example, an experimental and theoretical study on the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with glycidyl ethers provided insights into the regioselectivity of oxirane ring opening, demonstrating the synthetic utility of bicyclic compounds in producing N-mono- and N,N-bis(3-R-oxy-2-hydroxypropyl) derivatives (Kas’yan et al., 2011). This highlights the compound's potential utility in synthetic organic chemistry for constructing complex molecular architectures.

Biological Activities

Compounds bearing similar structural features or functionalities have been evaluated for a range of biological activities. For instance, studies on 3(2H)-pyridazinone derivatives revealed their potential as antinociceptive agents, indicating the therapeutic relevance of such structures in pain management (Doğruer et al., 2000). Furthermore, the design, synthesis, and evaluation of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid for anticonvulsant activity showcase the pharmaceutical applications of related compounds (Obniska et al., 2015).

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-28-16-4-5-17(18(22)10-16)19-6-7-21(27)25(24-19)12-20(26)23-11-15-9-13-2-3-14(15)8-13/h2-7,10,13-15H,8-9,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTDOEXYYRPZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3CC4CC3C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

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